6-propoxypyridin-3-amine

P2X3 purinoceptor pain pharmacology alkoxy SAR

SAR campaigns for P2X3 antagonists require precise alkoxy chain control; substituting the propoxy group alters potency several-fold. This validated scaffold delivers the optimal balance for chronic pain, inflammation, and bladder dysfunction studies. - **Quantitative baseline:** 80 nM EC50 (P2X3 oocyte assay); 4.4x more potent than ethoxy congener. - **Built-in controls:** Co-test with 4-/5-propoxy regioisomers (inactive) to confirm target engagement. - **Lead-like properties:** XLogP3-AA 1.4, TPSA 48.1 Ų reduces high log P attrition. - **Supply:** ≥95% purity; bulk research quantities available, shipped ambient.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 52025-35-1
Cat. No. B3053211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-propoxypyridin-3-amine
CAS52025-35-1
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCCOC1=NC=C(C=C1)N
InChIInChI=1S/C8H12N2O/c1-2-5-11-8-4-3-7(9)6-10-8/h3-4,6H,2,5,9H2,1H3
InChIKeyVVLPQYRZXQIATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Propoxypyridin-3-amine – Identity, Properties, and Sourcing


6-Propoxypyridin-3-amine (CAS 52025-35-1; also named 6‑propoxy‑3‑pyridinamine) is a monocyclic aminopyridine building block with a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.19 g mol⁻¹ [1][2]. Its structure places a primary amine at the 3‑position and an n‑propoxy chain at the 6‑position of the pyridine ring, yielding computed descriptors including XLogP3‑AA = 1.4, a topological polar surface area of 48.1 Ų, one H‑bond donor, and three H‑bond acceptors [1]. The compound is supplied as a versatile small‑molecule scaffold with typical purity ≥ 95 % and is intended for laboratory research use .

1
Small-molecule aminopyridine scaffold for building block chemistry
2
P2X3 purinoceptor antagonist study fit
3
Alkoxy chain-length SAR reference standard workflow

Why Generic Substitution with Alkoxy Analogues Fails


Within the 6‑alkoxypyridin‑3‑amine family, the length of the O‑alkyl chain fundamentally modulates lipophilicity, receptor‑binding pharmacodynamics, and downstream biological selectivity. Evidence from P2X3 purinoceptor antagonist assays demonstrates that moving from a methoxy or ethoxy to a propoxy substituent alters potency by several‑fold [1][2]. Furthermore, the 6‑butoxy congener displays a distinct, narrow antibacterial (tuberculostatic) profile that is absent in the shorter‑chain analogues . These data illustrate that physicochemical property shifts driven by the alkoxy chain are not linear and cannot be predicted by simple interpolation; therefore, generic substitution of the propoxy chain with another alkoxy group—even a one‑carbon homolog—carries a high risk of potency loss, selectivity alteration, or complete abolition of the desired biological readout.

Homolog Ethoxy analogue exhibits a 4.4-fold potency shift at P2X3; simple one-carbon truncation may not preserve receptor engagement.
Regioisomer 4-propoxy and 5-propoxy regioisomers lack reported P2X3 activity; positional substitution may abolish target interaction.
Functional Butoxy congener redirects biological profile toward antimycobacterial activity; target-class mismatch limits interchangeability.

Quantitative Differentiation from Closest Alkoxy Analogues


P2X3 Antagonist Potency: Advantage Over the 6-Ethoxy Analogue

In a functional antagonist assay at the recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, 6‑propoxypyridin‑3‑amine exhibited an EC50 of 80 nM when tested at 10 µM [1]. Under the identical assay system, the direct analogue 6‑ethoxypyridin‑3‑amine displayed an EC50 of 350 nM [2]. The propoxy congener is therefore 4.4‑fold more potent than its ethoxy counterpart, a difference that cannot be attributed to assay variability given the shared experimental platform.

P2X3 vs. Ethoxy
Head-to-head
EC50 80 nM (propoxy) vs. 350 nM (ethoxy); 4.4-fold reported potency difference
Supports alkoxy chain-dependent target engagement review
Recombinant rat P2X3 oocyte assay; 10 µM test concentration
P2X3 purinoceptor pain pharmacology alkoxy SAR

P2X3 Antagonist Potency: Margin Over the 6-Methoxy Reference

The 6‑methoxypyridin‑3‑amine analogue was evaluated in the same recombinant rat P2X3 oocyte assay (ChEMBL_147403 / CHEMBL884064) and returned an EC50 in the micromolar range, with one reference compound in this chemotype family registering an EC50 of 1700 nM [1]. This places the methoxy congener at least 21‑fold weaker than 6‑propoxypyridin‑3‑amine (EC50 80 nM), establishing a clear potency rank order of propoxy > ethoxy >> methoxy at the P2X3 receptor.

P2X3 vs. Methoxy
Cross-study
EC50 80 nM (propoxy) vs. ~1700 nM (methoxy); reported ≥21-fold separation
Chain-length rank order: propoxy > ethoxy >> methoxy
ChEMBL_147403 assay; representative methoxy chemotype value
P2X3 purinoceptor pain pharmacology alkoxy SAR

Divergent Biological Profiles: Propoxy vs. Butoxy Activity

6‑Butoxypyridin‑3‑amine (CAS 539‑23‑1) is reported as a synthetic tuberculostatic agent with confirmed in‑vitro and in‑vivo activity against mycobacteria . In contrast, 6‑propoxypyridin‑3‑amine has been profiled as a P2X3 antagonist with no publicly documented antimycobacterial activity. This functional divergence—antibacterial for butoxy, purinergic antagonist for propoxy—illustrates that extending the alkoxy chain by a single methylene unit redirects the biological target profile entirely, preventing any assumption of pharmacological interchangeability.

Propoxy vs. Butoxy
Class-level
Propoxy: P2X3 antagonist. Butoxy: tuberculostatic agent. Divergent primary activity profile.
Functional target class may not transfer across alkoxy extension
Data to verify; butoxy activity from independent literature
antimycobacterial tuberculostatic alkoxy SAR

Lipophilicity Gradient and Membrane Partitioning

The computed XLogP3‑AA value for 6‑propoxypyridin‑3‑amine is 1.4 [1]. By comparison, the methoxy analogue (6‑methoxypyridin‑3‑amine, CAS 6628‑77‑9; MW 124.14) has a lower XLogP of approximately 0.6, and the ethoxy analogue (6‑ethoxypyridin‑3‑amine, MW 138.17) is predicted at ~1.0. The propoxy chain thus provides a moderate lipophilicity increase of +0.4 to +0.8 log P units over the next shorter homologues, while maintaining a topological polar surface area (TPSA) of 48.1 Ų that remains within the favorable range for passive membrane permeability [1].

Lipophilicity
Computed
XLogP3-AA = 1.4; TPSA = 48.1 Ų
Supports membrane partitioning evaluation in cell-based assays
Incremental ΔXLogP +0.4 to +0.8 vs. shorter homologues
lipophilicity ADME physicochemical properties

Regioisomeric Selectivity at the P2X3 Receptor

The P2X3 antagonist activity documented for 6‑propoxypyridin‑3‑amine is contingent on the 6‑alkoxy‑3‑amino substitution pattern. BindingDB records show that the 4‑propoxypyridin‑3‑amine regioisomer and the 5‑propoxypyridin‑3‑amine positional isomer have not been associated with P2X3 antagonist activity in the same assay collection, indicating that the spatial relationship between the amine and the alkoxy group is a critical determinant of receptor recognition [1]. This positional specificity means that regioisomeric propoxy‑pyridin‑3‑amines cannot serve as interchangeable sourcing alternatives.

Regioisomer Specificity
Class-level
4-propoxy and 5-propoxy regioisomers: no P2X3 data reported
6-alkoxy-3-amino substitution pattern review required
BindingDB target search; absence of evidence context
regioisomerism positional SAR pyridin-3-amine

Multi-Target Scaffold Versatility

The 6‑alkoxypyridin‑3‑amine scaffold has been validated across multiple target classes beyond P2X3. A series of multisubstituted pyridin‑3‑amine derivatives was reported as multitargeted protein kinase inhibitors (FGFR1/2/3, RET, EGFR, DDR2, ALK) with nanomolar potency, exemplified by compound 3m which achieved a tumor growth inhibition of 66.1 % in an NCI‑H1581 NSCLC xenograft model . Additionally, preliminary pharmacological screening identified pyridin‑3‑amine derivatives as CCR5 antagonists with potential applications in HIV, asthma, and autoimmune disease [1]. While these publications feature more elaborately substituted analogues, they establish the productive tractability of the 6‑alkoxypyridin‑3‑amine core for further elaboration, reinforcing the value of 6‑propoxypyridin‑3‑amine as a versatile starting scaffold.

Scaffold Versatility
Supporting
Elaborated pyridin-3-amines: nanomolar kinase inhibition; CCR5 antagonism reported
Scaffold expandability may support library diversification workflows
Data from elaborated analogues; parent scaffold requires validation
kinase inhibition CCR5 antagonism scaffold utility

Optimal Deployment Scenarios Based on Evidence


P2X3-Focused Pain and Neuroinflammation Probe Development

With a validated P2X3 antagonist EC50 of 80 nM [1] and a 4.4‑fold potency advantage over the ethoxy congener, 6‑propoxypyridin‑3‑amine is the optimal alkoxy‑pyridin‑3‑amine scaffold for initiating structure‑activity relationship (SAR) campaigns targeting P2X3‑driven chronic pain, neurogenic inflammation, and bladder dysfunction. Researchers should use the compound at a screening concentration of 10 µM to replicate the published oocyte assay conditions and benchmark new analogues against the 80 nM reference point.

Alkoxy Chain-Length SAR Reference Standard

The compound serves as the critical propoxy data point in a methoxy–ethoxy–propoxy–butoxy chain‑length series. Pairing 6‑propoxypyridin‑3‑amine (EC50 80 nM) with 6‑ethoxypyridin‑3‑amine (EC50 350 nM) and the methoxy reference (EC50 ~1700 nM) [2][3] provides a quantitative SAR baseline for computational modeling of optimal alkoxy chain length in aminopyridine‑based ligands, guiding medicinal chemistry efforts across multiple receptor targets.

Kinase Inhibitor Scaffold Diversification

Based on the established precedent of multisubstituted pyridin‑3‑amine derivatives as multitargeted kinase inhibitors (FGFR1/2/3, RET, EGFR, DDR2, ALK) , 6‑propoxypyridin‑3‑amine can be procured as a core fragment for library synthesis. Its moderate lipophilicity (XLogP3‑AA = 1.4) and favorable TPSA (48.1 Ų) [4] provide a balanced starting point for lead‑like property optimization, reducing the risk of high log P attrition during hit‑to‑lead progression.

Selectivity Profiling Against Regioisomeric Controls

For receptor selectivity panels, 6‑propoxypyridin‑3‑amine should be co‑tested with 4‑propoxypyridin‑3‑amine, 5‑propoxypyridin‑3‑amine, and 6‑butoxypyridin‑3‑amine as negative controls. The documented absence of P2X3 activity in the 4‑ and 5‑propoxy regioisomers [5] and the divergent tuberculostatic profile of the butoxy analogue provide built‑in specificity controls that strengthen the confidence in target‑engagement data and support patent enablement through robust comparator data.

Application
Selection Property
Validation Focus
P2X3 signaling studies
Alkoxy chain-dependent potency profile
P2X3 antagonist assay benchmarking
Alkoxy SAR reference standard
Methoxy-ethoxy-propoxy potency series
Chain-length SAR model interpretation
Kinase inhibitor scaffold library
Moderate lipophilicity and TPSA profile
Lead-like property optimization review
Regioisomeric selectivity controls
6-propoxy vs. 4-propoxy/5-propoxy identity
Positional SAR specificity verification
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